molecular formula C17H28N2O3 B177168 (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester CAS No. 129245-21-2

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester

Cat. No. B177168
CAS No.: 129245-21-2
M. Wt: 308.4 g/mol
InChI Key: DHJOLNKVLZRNGD-UHFFFAOYSA-N
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Patent
US05367113

Procedure details

N-(5-Aminopentyl)-N-(tert-butoxycarbonyl)-O-benzylhydroxylamine (7) was prepared by adding Raney nickel (W-2 grade, 0.98 g) and concentrated NH4OH (1.6 mL) to a solution of (4) (0.57 g, 1.87 mmol) in methanol (9.5 mL) in a 250 mL Parr bottle. The suspension was cooled to 0° C. and ammonia was gently bubbled in for 10 minutes. Hydrogenation was carried out on a Parr shaker for 3.5 hours at 55-58 psi. The catalyst was filtered off (Celite) and the filtrate was concentrated to give 0.61 g crude product. Column chromatography using 5% concentrated NH4OH/CH3OH yielded 0.48 g of (7) (83% yield): NMR δ 1.25-1.72 (m, 17 H), 2.64 (t, 2 H, J=7), 3.39 (t, 2 H, J=7), 4.78 (s, 2 H), 7.31 (s, 5 H). Anal. calcd. for C17H28N2O3 : C, 66.21; H, 9.15; N, 9.08. Found: C, 66.24, H, 9.18; N, 9.05.
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+].[OH-].[C:3]([O:7][C:8]([N:10]([CH2:19][CH2:20][CH2:21][CH2:22][C:23]#[N:24])[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>[Ni].CO>[NH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][N:10]([C:8]([O:7][C:3]([CH3:6])([CH3:5])[CH3:4])=[O:9])[O:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(OCC1=CC=CC=C1)CCCCC#N
Name
Quantity
0.98 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
9.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ammonia was gently bubbled in for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off (Celite)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give 0.61 g crude product

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NCCCCCN(OCC1=CC=CC=C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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